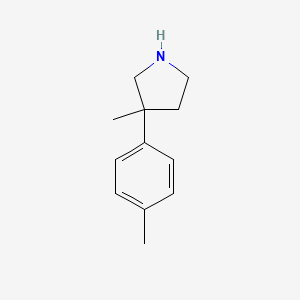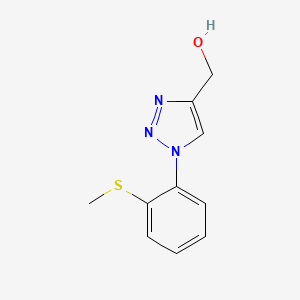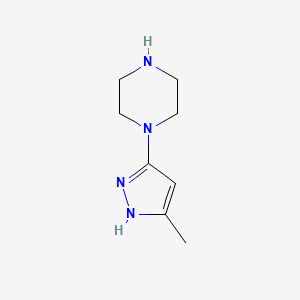![molecular formula C24H30O2Si2 B1428217 [2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol CAS No. 1266252-11-2](/img/structure/B1428217.png)
[2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol
Descripción general
Descripción
[2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol is a useful research compound. Its molecular formula is C24H30O2Si2 and its molecular weight is 406.7 g/mol. The purity is usually 95%.
BenchChem offers high-quality [2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [2-({4-[(2-Hydroxymethyl-phenyl)-dimethyl-silanyl]-phenyl}-dimethyl-silanyl)-phenyl]-methanol including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
Formation of Cyclic Activated Complexes : The solvolysis of silicon substituted 2-silylpyridines by alcohols, including methanol, exhibits the formation of cyclic activated complexes, involving crowding of phenyl groups. This indicates potential applications in synthesizing complex organic structures with specific configurations and bonds (Anderson & Webster, 1968).
Synthesis of Dioxolane Derivatives : The compound plays a role in the synthesis of dioxolane derivatives, such as the title compound synthesized and crystallized in the monoclinic system, indicating its utility in advanced organic synthesis and crystallography (Li, Wang, & Chen, 2001).
Intermediacy in Photochemistry and Pyrolysis : The compound is involved in the intermediacy of certain sila-compounds in photochemical and pyrolytic reactions, implying applications in photoreactive materials or pyrolytic processes (Tzeng, Fong, Soysa, & Weber, 1981).
Role in Tris Compounds Synthesis : Its involvement in synthesizing tris compounds, like Tris[2-(dimethylamino)phenyl]silane and -germane, highlights its application in preparing compounds with potential catalytic or electronic properties (Kawachi, Tanaka, & Tamao, 1997).
Chemical Properties and Reactions
Formation of Aryl Cations : The compound is instrumental in the photogeneration and reactivity of aryl cations, suggesting applications in creating intermediates for further chemical reactions (Protti, Fagnoni, Mella, & Albini, 2004).
Alkenylsilanes Synthesis and Cross-Coupling : The synthesis of highly stable alkenylsilanes using this compound and their application in cross-coupling reactions imply potential uses in organic synthesis, particularly in forming complex organic molecules with precise structural and stereochemical configurations (Nakao, Imanaka, Chen, Yada, & Hiyama, 2007).
Unique Product Formation in Photolysis : The compound's involvement in photolysis reactions, leading to unique product formation, suggests its utility in photochemistry, particularly in understanding reaction mechanisms and pathways (Prager & Smith, 1994).
Corrosion Inhibition in Steel : Research indicates the compound's potential application in corrosion inhibition, specifically in protecting steel in acidic environments. This property is valuable in industrial applications where corrosion resistance is crucial (Emregül & Hayvalı, 2006).
Propiedades
IUPAC Name |
[2-[[4-[[2-(hydroxymethyl)phenyl]-dimethylsilyl]phenyl]-dimethylsilyl]phenyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O2Si2/c1-27(2,23-11-7-5-9-19(23)17-25)21-13-15-22(16-14-21)28(3,4)24-12-8-6-10-20(24)18-26/h5-16,25-26H,17-18H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPNROKBBEGLIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C1=CC=C(C=C1)[Si](C)(C)C2=CC=CC=C2CO)C3=CC=CC=C3CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![Ethanol, 2-[(2-chloro-4-pyrimidinyl)methylamino]-](/img/structure/B1428145.png)




![N-[(2,6-difluorophenyl)methyl]cyclobutanamine](/img/structure/B1428151.png)


![[1-(difluoromethyl)-3,5-dimethyl-1H-pyrazol-4-yl]methanol](/img/structure/B1428155.png)
